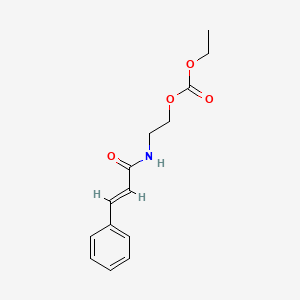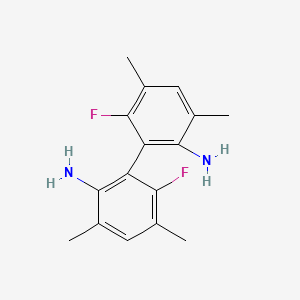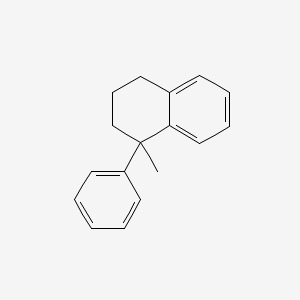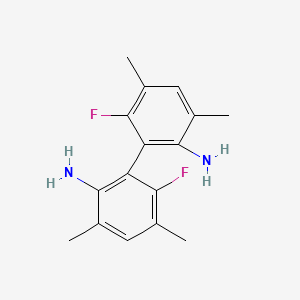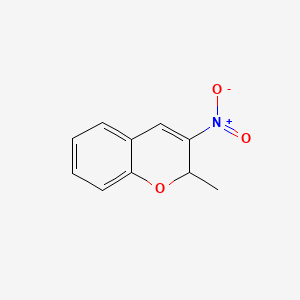
2-Methyl-3-nitro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-nitro-2H-1-benzopyran is a derivative of benzopyran, a fundamental organic compound characterized by a benzene ring fused with a pyran ring. This compound is notable for its versatility and potential for various chemical transformations due to the presence of methyl and nitro substituents .
Métodos De Preparación
The synthesis of 2-Methyl-3-nitro-2H-1-benzopyran can be achieved through several well-established methods. Two primary pathways include the Fries rearrangement and Pechmann condensation . These methods leverage base or acid-catalyzed reactions to form the unique benzopyran core. Industrial production methods often involve Friedel–Crafts acylation, aldol condensation, methoxylation, and reduction .
Análisis De Reacciones Químicas
2-Methyl-3-nitro-2H-1-benzopyran undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under both nucleophilic and electrophilic conditions, depending on the substituents and reaction environment.
The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-3-nitro-2H-1-benzopyran has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in organic synthesis pathways . In biology and medicine, derivatives of benzopyran, including this compound, are studied for their potential therapeutic properties, such as anti-cancer and anti-HIV activities . Additionally, these compounds are used in the development of photochromic devices, optical switches, and sensor protectors .
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-nitro-2H-1-benzopyran involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group facilitates reductive cleavage, often requiring NADH as an electron donor . This interaction can lead to various biological effects, depending on the specific molecular targets involved.
Comparación Con Compuestos Similares
2-Methyl-3-nitro-2H-1-benzopyran can be compared with other benzopyran derivatives such as flavones and coumarins . These compounds share a similar benzopyran scaffold but differ in their substituents and structural modifications. For instance, flavones have an additional benzene ring fused at the 2- and 3-positions, while coumarins feature a second benzene ring fused at the 1- and 2-positions . These structural differences significantly affect their chemical behavior and biological properties.
Similar Compounds
- Flavones
- Coumarins
- 2H-1-benzopyran-2-one
- 3-Methyl-2H-1-benzopyran-2-one
This compound stands out due to its unique combination of methyl and nitro groups, which enhance its reactivity and potential for further chemical transformations .
Propiedades
Número CAS |
40345-75-3 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H9NO3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-7H,1H3 |
Clave InChI |
OVCYGDUUGRVRON-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=CC=CC=C2O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)

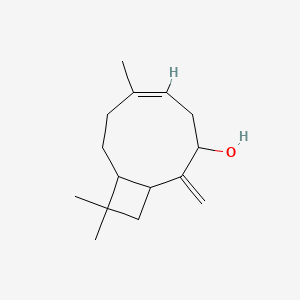

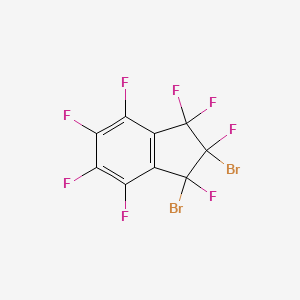

![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
